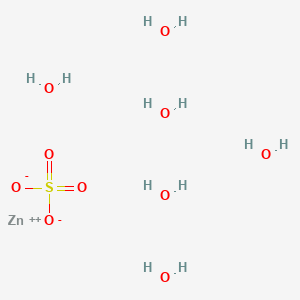

Zinc sulfate hexahydrate

Description

Properties

IUPAC Name |

zinc;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.6H2O.Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);6*1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKCWSBAUZZLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12O10SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051340 | |

| Record name | Zinc sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13986-24-8 | |

| Record name | Zinc sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Crystallization Dynamics of Zinc Sulfate Hydrates

Controlled Crystallization Techniques for High Purity Zinc Sulfate (B86663) Hydrates

The production of high-purity zinc sulfate hydrates often necessitates meticulous control over the crystallization process. Techniques such as isothermal evaporation and optimized solution growth are instrumental in achieving single crystals with desired characteristics.

Isothermal Evaporation Methods for Single Crystal Growth

Isothermal evaporation is a widely employed technique for growing large, high-quality single crystals of zinc sulfate hydrates. scispace.comresearchgate.netresearchgate.net This method involves maintaining a constant temperature while allowing the solvent to evaporate slowly from a saturated solution, leading to a gradual increase in solute concentration and subsequent crystal growth.

The process typically begins with the preparation of a saturated aqueous solution of zinc sulfate. The purity of the starting materials is crucial for obtaining high-quality crystals. scispace.com The solution is then placed in a controlled environment, often a dust-free chamber, and covered with a perforated sheet to regulate the evaporation rate. scispace.com Over a period of several weeks, as the solvent evaporates, colorless and transparent crystals of zinc sulfate heptahydrate (ZnSO₄·7H₂O) can be harvested. scispace.comresearchgate.net Studies have shown that the solubility of zinc sulfate in water increases almost linearly with temperature. For instance, at approximately 34°C, the solubility is around 92.41 g/50 ml. scispace.combanglajol.info

Researchers have successfully grown well-faceted single crystals with dimensions on the order of millimeters to centimeters using this technique. scispace.comresearchgate.net The growth rate of the crystals can be monitored over time, typically showing an initial gentle increase, followed by a rapid increase, and finally reaching a constant rate. researchgate.net

Solution Growth Techniques and Parameter Optimization

Solution growth techniques offer another avenue for the controlled crystallization of zinc sulfate hydrates. These methods involve manipulating parameters such as temperature, supersaturation, and the presence of additives to influence crystal growth.

One common technique is the slow evaporation method, where the solvent is allowed to evaporate from a solution at a controlled rate, leading to crystallization. nih.govscience.gov Another approach is the temperature-lowering technique, where a saturated solution is slowly cooled, causing the solubility to decrease and crystals to form. scispace.comresearchgate.net

Optimization of growth parameters is critical for obtaining desired crystal characteristics. Key parameters include:

Temperature: The solubility of zinc sulfate is temperature-dependent, affecting the metastable zone width and nucleation kinetics. scispace.comresearchgate.net

Supersaturation: The level of supersaturation is a primary driving force for nucleation and crystal growth. ijcce.ac.irijcce.ac.ir

pH of the solution: The pH can influence the species present in the solution and their incorporation into the crystal lattice. nih.gov

Stirring: Agitation of the solution can ensure homogeneity in concentration and temperature. researchgate.net

By carefully controlling these parameters, researchers can grow bulk single crystals of zinc sulfate heptahydrate. scispace.com For instance, studies have been conducted to determine the metastable zone width and induction period for zinc sulfate heptahydrate, which are crucial for optimizing the growth process. scispace.comresearchgate.net

Precipitation-Based Synthesis of Zinc Sulfate Derivatives and Nanostructures

Precipitation methods are versatile for synthesizing zinc sulfate derivatives and nanostructures, offering control over particle size and morphology. These techniques involve the rapid formation of a solid phase from a solution, often triggered by a chemical reaction or a change in solvent composition.

Influence of Precursor Salts on Resulting Material Morphology and Properties

The choice of precursor salt significantly impacts the morphology, structure, and properties of the resulting zinc-based materials, such as zinc oxide (ZnO) nanoparticles synthesized from zinc sulfate. smf.mxnih.govnih.govespublisher.com Different zinc salts, including zinc acetate (B1210297), zinc nitrate (B79036), and zinc sulfate, lead to distinct particle sizes and shapes. nih.gov

For example, in the synthesis of ZnO nanoparticles, using zinc acetate as a precursor can result in spherical nanoparticles, while zinc nitrate may lead to triangular shapes, and zinc sulfate can produce nano-flowers. nih.gov These morphological differences are attributed to the varying rates of hydrolysis and condensation of the different precursor salts, as well as the influence of the counter-ions (acetate, nitrate, sulfate) on the nucleation and growth processes. smf.mxmdpi.com

The solubility of the precursor salt also plays a role. Highly soluble salts may promote rapid nucleation and crystal growth. mdpi.com The resulting morphology, in turn, affects the material's properties, such as its optical band gap and photocatalytic activity. smf.mxnih.gov

| Precursor Salt | Resulting Morphology of ZnO | Average Particle Size | Reference |

|---|---|---|---|

| Zinc Acetate | Spherical | 20-23 nm | nih.gov |

| Zinc Nitrate | Triangular | 55-59 nm | nih.gov |

| Zinc Sulfate | Nano-flowers | 94-97 nm | nih.gov |

Investigation of Nanoparticle Nucleation Kinetics and Growth Mechanisms

Understanding the nucleation kinetics and growth mechanisms is fundamental to controlling the synthesis of zinc sulfate nanoparticles. Nucleation, the initial formation of stable nuclei from a supersaturated solution, is a critical step that determines the final particle size distribution.

Research has shown that the nucleation of zinc sulfate nanoparticles can be studied by measuring the induction time, which is the time required for the first appearance of a new phase. ijcce.ac.irijcce.ac.ir The induction time is influenced by factors such as the level of supersaturation and the presence of surfactants. ijcce.ac.irijcce.ac.ir

The growth of nanoparticles can proceed through various mechanisms, including monomer addition to the surface of existing nuclei. The growth rate can be size-dependent, with smaller particles potentially exhibiting faster growth rates. nih.gov

Role of Supersaturation and Interfacial Tension in Nanocrystal Formation

Supersaturation and interfacial tension are two key thermodynamic parameters that govern the formation of nanocrystals.

Supersaturation is the driving force for nucleation. ijcce.ac.iracs.org A higher degree of supersaturation leads to a lower energy barrier for nucleation, resulting in a higher nucleation rate and the formation of a larger number of smaller particles. ijcce.ac.irrsc.org In the synthesis of zinc sulfate nanoparticles, supersaturation can be achieved by methods such as adding an anti-solvent (like acetone) to a zinc sulfate solution. ijcce.ac.irijcce.ac.ir

Impact of Surfactants on Particle Size and Distribution

The synthesis of zinc sulfate nanoparticles benefits significantly from the use of surfactants, which play a crucial role in controlling particle size, preventing agglomeration, and influencing crystal growth. ijcce.ac.irresearchgate.net Surfactants can modify the completion stage of crystal growth by adsorbing onto the crystal surfaces, thereby limiting the space available for further growth. ijcce.ac.ir The choice of surfactant and processing method has a direct and measurable impact on the final particle dimensions.

Research into the bottom-up synthesis of zinc sulfate nanoparticles has utilized Sodium Dodecyl Sulfate (SDS), an anionic surfactant, to manage nucleation and particle growth. ijcce.ac.ir In the presence of SDS, zinc sulfate nanoparticles with sizes between 30 and 35 nm have been successfully synthesized. ijcce.ac.ir The concentration of the surfactant is a key factor; studies have shown that induction time—the time before nucleation begins—improves with increasing SDS concentration. ijcce.ac.ir This is because SDS helps to prevent the zinc sulfate from binding to the crystalline surface of the growing particles. ijcce.ac.ir

Another advanced method for producing nano-sized zinc sulfate particles involves hot-melt extrusion (HME). researchgate.net This technique has been used to combine zinc sulfate monohydrate with various surfactants to create nanocomposites. researchgate.net Surfactants such as Soluplus (an amphiphilic polymer matrix), Span 80, Tween 80, and Polyethylene Glycol (PEG) 6000 are employed in this process. researchgate.net These bio-polymers act as hydrophilic surfactants that form micelles on the mineral particles, creating hydrophilic colloidal particles. researchgate.net The combination of these surfactants in specific ratios during HME processing has been shown to effectively reduce the particle size of the trace minerals to the nano-scale. researchgate.net

The table below summarizes the observed impact of different surfactants on zinc sulfate particle size based on research findings.

| Surfactant/Polymer | Synthesis Method | Resulting Particle Size | Source(s) |

| Sodium Dodecyl Sulfate (SDS) | Bottom-up Synthesis | 30 - 35 nm | ijcce.ac.ir |

| Soluplus, Span 80, Tween 80, PEG 6000 | Hot-Melt Extrusion (HME) | Nano-scale distribution | researchgate.net |

Sustainable Synthesis and Resource Valorization

Sustainable synthesis of zinc sulfate increasingly focuses on resource valorization, which involves the transformation of materials considered waste into valuable products. condorchem.com This approach aims to reduce the environmental impact of industrial activities and lower costs associated with waste management and raw material procurement. condorchem.com A key area of this strategy is the recovery of zinc from various industrial waste streams, converting an environmental liability into a commercially viable product like zinc sulfate. google.com

Recovery and Transformation of Zinc from Industrial Waste Streams

Hydrometallurgical processes are central to recovering zinc from industrial wastes and are often considered more environmentally friendly for treating materials with lower zinc content. nih.govresearchgate.net These processes typically involve three main steps: leaching the zinc-containing material, purifying the resulting zinc sulfate solution, and finally, recovering the zinc, often through electrolysis or crystallization. researchgate.netresearchgate.net

A significant source of secondary zinc is the flue dust generated during steelmaking, particularly from electric arc furnaces (EAF). researchgate.netmdpi.com This dust can contain zinc in forms like zincite (ZnO) or the more stable and less soluble zinc ferrite (B1171679) (ZnFe₂O₄). researchgate.net Various leaching agents are used to dissolve the zinc from these waste materials.

Sulfuric Acid Leaching: Dilute sulfuric acid is a common leaching agent used to recover zinc from oxidized zinc ores and other residues by dissolving the zinc to create a zinc sulfate solution (ZnO + H₂SO₄ → ZnSO₄ + H₂O). researchgate.net This method is also applied to steelworks powder, where atmospheric leaching with an acidic solution at a controlled pH of 2.5 to 3.5 can dissolve zinc while limiting the dissolution of iron. google.com

Ammoniacal Leaching: Solutions containing ammonia (B1221849) can be effective for zinc recovery. google.com For instance, a mixture of ammonium (B1175870) chloride (NH₄Cl) and sodium chloride (NaCl) can be used to leach zinc from steel mill dust, with the primary reaction being: ZnO + 2NH₄Cl → Zn(NH₃)₂Cl₂ + H₂O. mdpi.com

Caustic Soda Leaching: Aqueous sodium hydroxide (B78521) (caustic soda) is a highly selective leaching agent for zinc. researchgate.net Studies have shown that leaching with 6 M NaOH solution at 80°C can achieve up to 88% zinc extraction from electric arc furnace dust. researchgate.net However, if the desired end product is zinc sulfate, subsequent steps involving sulfuric acid would be necessary. google.com

After leaching, the resulting zinc-rich solution undergoes purification to remove other dissolved metals like iron, cadmium, copper, and lead before the final zinc sulfate is crystallized. google.comepa.gov For example, impurities can be precipitated out of the zinc sulfate solution through cementation by adding zinc dust. epa.govgoogle.com

The following table outlines various industrial waste streams and the methods used to recover zinc and transform it into zinc sulfate.

| Industrial Waste Stream | Recovery Method | Leaching Agent | Key Findings | Source(s) |

| Steelworks Powder / Flue Dust | Atmospheric Leaching | Acidic Zinc Sulfate Solution / Sulfuric Acid | Can produce a zinc sulfate solution with over 12% zinc by weight; pH control limits iron dissolution. | google.com |

| Metallurgical Slag and Dust (MSD) | Coordination Leaching | Ammonia-Ammonium Acetate | Achieved 83.76% zinc recovery under optimized conditions. | nih.gov |

| Electric Arc Furnace Flue Dust (EAFFD) | Hydrometallurgical Leaching | Sodium Hydroxide (NaOH) | High selectivity with up to 88% zinc leachability. | researchgate.net |

| Industrial Effluent | Liquid-Liquid Extraction | D2EHPA (di-2-ethylhexyl phosphoric acid) | 98% of zinc extracted from a waste stream after three extraction steps. | researchgate.net |

| Calcine (from roasters) | Hydrometallurgical Leaching | Sulfuric Acid | Leaching dissolves about 90% of the zinc in the calcine to create a zinc sulfate solution. | epa.gov |

This focus on recovering zinc from industrial byproducts not only provides an alternative source for producing zinc sulfate but also aligns with the principles of a circular economy by minimizing waste and promoting the reuse of valuable materials. condorchem.com

Comprehensive Structural Elucidation and Phase Transition Studies

Detailed Crystallographic Investigations of Zinc Sulfate (B86663) Hydrates

The arrangement of atoms and molecules within a crystal, known as its crystal structure, is fundamental to its physical and chemical properties. For zinc sulfate hydrates, particularly the hexahydrate form, crystallographic studies provide invaluable insights.

Powder X-ray Diffraction for Unit Cell Determination and Phase Identification

Powder X-ray diffraction (PXRD) is a primary technique for identifying crystalline phases and determining the unit cell parameters of a material. In the context of zinc sulfate hydrates, PXRD is instrumental in distinguishing between the various hydration states, such as the heptahydrate (ZnSO₄·7H₂O), hexahydrate (ZnSO₄·6H₂O), tetrahydrate (ZnSO₄·4H₂O), and monohydrate (ZnSO₄·H₂O). mdpi.comresearchgate.net

The PXRD pattern of a crystalline substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For zinc sulfate hexahydrate, the diffraction pattern can be used to confirm its phase purity. mdpi.com For instance, the PXRD pattern for ZnSO₄·6H₂O can be simulated and compared with experimental data to verify the sample's identity. mdpi.com Studies have shown that under certain conditions, such as exposure to air, zinc sulfate heptahydrate can transform into the hexahydrate and subsequently into the tetrahydrate, with these transformations being monitorable via PXRD. mdpi.com

The unit cell of bianchite (ZnSO₄·6D₂O), a deuterated form of the hexahydrate, has been determined to have a monoclinic C2/c space group with the following parameters: a = 9.969(1) Å, b = 7.2441(7) Å, c = 24.249(3) Å, and β = 98.488(5)°. rruff.info

Table 1: Unit Cell Parameters for Deuterated this compound (Bianchite)

| Parameter | Value |

| a | 9.969(1) Å |

| b | 7.2441(7) Å |

| c | 24.249(3) Å |

| β | 98.488(5)° |

| Space Group | C2/c |

| Z | 8 |

Data sourced from a study on deuterated bianchite. rruff.info

Single-Crystal X-ray Diffraction for Atomic Structure and Hydrogen Bonding Networks

While PXRD is excellent for phase identification, single-crystal X-ray diffraction (SC-XRD) provides a more detailed picture of the atomic arrangement, including the intricate network of hydrogen bonds. In this compound, the crystal structure consists of isolated [Zn(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra. rruff.info These units are held together primarily by hydrogen bonds, with no direct covalent bonds between the zinc-containing octahedra and the sulfate tetrahedra. rruff.info

The [Zn(H₂O)₆]²⁺ complex features a central zinc ion coordinated to six water molecules. mdpi.commdpi.com The sulfate ions and additional water molecules (in the case of the heptahydrate) are situated in the crystal lattice and are linked to the coordinated water molecules through hydrogen bonds. mdpi.comwikipedia.org This extensive hydrogen-bonding network is crucial to the stability and structure of the crystal. rruff.inforesearchgate.net In the hexahydrate, these hydrogen bonds are optimized without the packing constraints that can lead to bifurcated hydrogen bonds, which are more common in the tetrahydrate form. rruff.info

Analysis of Polymorphism and Isomorphism in Hydrate (B1144303) Systems

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. While zinc sulfate itself exists in various hydrate forms, which can be considered a type of polymorphism, the term is also applied to different crystalline arrangements of the same hydrate. researchgate.net

Isomorphism, on the other hand, is the phenomenon where different chemical compounds have similar crystal structures. The hexahydrite mineral group, to which this compound (as the mineral bianchite) belongs, is a prime example of isomorphism. rruff.info This group includes sulfates of other divalent metals like iron, magnesium, manganese, cobalt, and nickel, all sharing the general formula M²⁺SO₄·6H₂O and crystallizing in the same C2/c space group. rruff.info This structural similarity arises from the comparable ionic radii and coordination preferences of these metal ions. Anhydrous zinc sulfate is also isomorphous with anhydrous copper(II) sulfate. wikipedia.org

Dehydration Processes and Thermal Stability Analysis

The stability of hydrated salts upon heating is a critical aspect of their characterization. Thermal analysis techniques provide detailed information about the dehydration process, including the temperatures at which water is lost and the structural changes that occur.

Thermogravimetric and Differential Thermal Analysis of Dehydration Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools for studying the dehydration of zinc sulfate hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic processes.

The dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) has been shown to proceed in a stepwise manner, eventually leading to the anhydrous form. mdpi.comresearchgate.net The process generally follows the pathway: 7H₂O → 6H₂O → 4H₂O → 1H₂O → 0H₂O. mdpi.comresearchgate.net

For this compound, TGA/DTA studies reveal its thermal stability and the temperatures at which it loses its water of crystallization. The dehydration of the hexahydrate to the monohydrate is a significant step in this process. journals.co.za One study indicates that the dehydration of the hexahydrate starts around 60°C and is complete by 120°C, with the most intense dehydration occurring at approximately 85°C, as shown by a strong endothermic peak in the DTA curve. journals.co.za Another study on nickel sulfate hexahydrate, which is isomorphous with this compound, showed dehydration occurring in multiple steps. uoeld.ac.ke

Table 2: Key Dehydration Temperatures for Zinc Sulfate Hydrates

| Dehydration Step | Temperature Range (°C) | Analysis Method |

| ZnSO₄·6H₂O → ZnSO₄·H₂O | 60 - 120 | TGA/DTA |

| Endothermic Peak (Max Intensity) | 85 | DTA |

| Completion of Dehydration to Anhydrous | ~290 | TGA |

Data compiled from thermal analysis studies. journals.co.za

Spectroscopic Monitoring of Water Loss and Structural Rearrangements

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to monitor the changes in the molecular structure of zinc sulfate hydrates during dehydration. mdpi.com These methods are sensitive to the vibrational modes of water molecules and sulfate ions, providing insight into their local environment and bonding.

As water is lost, the spectra show characteristic changes. For example, the O-H stretching and bending vibrations of the water molecules will shift or disappear, reflecting the removal of water from the crystal lattice. mdpi.com The vibrations of the sulfate anion can also be affected by changes in the hydrogen bonding and coordination environment as the hydrate structure rearranges. nih.gov

By combining spectroscopic analysis with techniques like PXRD, it is possible to correlate the observed spectral changes with specific structural transformations occurring during the dehydration process. mdpi.com This combined approach has been used to confirm the dehydration pathway of ZnSO₄·7H₂O through its lower hydrates, revealing that structural similarity between the different hydrate phases plays a key role in the transformation sequence. mdpi.com

Principles of Structural Similarity Governing Hydrate Interconversions

The transitions between different hydration states of zinc sulfate are not random but are significantly governed by the principle of structural similarity. This principle dictates that transformations between hydrates, particularly during dehydration, are more likely to occur if the crystal structures of the parent and daughter phases share common structural elements. This minimizes the energetic barrier for the transition by reducing the extent of atomic rearrangement required.

The interconversion pathways can be complex and dependent on external conditions like temperature and relative humidity (RH). researchgate.net For example, macroscopic thermogravimetric analysis allows for the controlled preparation of intermediate hydrates, such as ZnSO₄·6H₂O and ZnSO₄·4H₂O, which can be difficult to isolate using faster microscopic techniques. researchgate.netmdpi.com The ability to form these specific intermediates highlights that the dehydration is not a simple, continuous loss of water but a series of discrete phase transitions. The structural resemblance between successive hydrates facilitates these stepwise transformations, making them kinetically favorable over a direct conversion to a much lower hydrate or the anhydrous form. researchgate.netacs.org This concept is crucial for understanding the stability and transformation behavior of not just zinc sulfate, but a wide range of inorganic salt hydrates. researchgate.netacs.org

Theoretical and Computational Approaches to Zinc Sulfate Hydrate Structure

To complement experimental findings, theoretical and computational methods provide profound insights into the atomic-level details of zinc sulfate hydrates. These approaches can model structures, energies, and dynamic behaviors that are often challenging to observe directly.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and nature of chemical bonds within zinc sulfate hydrates. acs.org These calculations can optimize the geometries of hydrated zinc species and analyze their bonding characteristics.

Studies on mononuclear hydrated zinc species, such as [Zn(H₂O)₆]²⁺, reveal crucial details about the coordination environment. nih.govresearchgate.net The optimized geometry for the hexa-aqua zinc(II) ion is a highly symmetric octahedron, which is consistent with experimental crystal structure data. researchgate.netiucr.org Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are computational techniques used to analyze the charge distribution and bonding. These analyses demonstrate that the bonds between the Zn²⁺ ion and the water molecules in the first hydration shell are primarily electrostatic in nature. nih.govresearchgate.net

Furthermore, these calculations show significant charge relocation upon hydration. The positive charge on the central zinc atom decreases as water molecules coordinate to it, a result of electron donation from the oxygen atoms of the water molecules. nih.gov This polarization is substantial; the lone pairs of the first-shell water molecules are strongly drawn toward the zinc ion, which in turn polarizes the O-H bonds, making the hydrogen atoms more acidic than those in bulk water. sci-hub.se This calculated electronic behavior is fundamental to understanding the reactivity and stability of the hydrated complex.

| Parameter | Value/Description | Source(s) |

| Dominant Hydrated Species | [Zn(H₂O)₆]²⁺ | nih.govresearchgate.net |

| Calculated Geometry | Octahedral | researchgate.netiucr.org |

| Bonding Nature (Zn-OH₂) | Primarily Electrostatic | nih.govresearchgate.net |

| Charge on Zn²⁺ | Decreases with inner-sphere hydration | nih.gov |

Molecular Dynamics Simulations of Hydration Shells and Crystal Dynamics

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the hydration shells around the zinc ion and the vibrations within the crystal lattice. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces, and combined quantum mechanics/molecular mechanics (QM/MM) methods provide a detailed picture of these dynamic processes. sci-hub.senih.gov

Simulations of aqueous zinc sulfate solutions consistently show a well-defined first hydration shell containing six water molecules in a stable octahedral arrangement. nih.govmdpi.comresearchgate.net The average Zn-O distance for this first shell is calculated to be around 2.13–2.15 Å, which agrees remarkably well with experimental EXAFS data (approx. 2.07-2.10 Å). nih.govmdpi.com These simulations reveal that there is very little exchange of water molecules between the first and second hydration shells over typical simulation timescales (picoseconds), indicating a kinetically stable primary hydration sphere. nih.govresearchgate.net

The second hydration shell is more dynamic, with water molecules exchanging with the bulk solvent more readily. nih.gov The structure of this second shell is influenced by the first; water molecules in the second shell tend to form hydrogen bonds with the primary shell waters in a trigonal fashion. sci-hub.senih.gov Beyond this, the hydrogen bonding network transitions back to the typical tetrahedral structure of bulk water. nih.govresearchgate.net MD simulations also quantify the significant polarization of water molecules, with the calculated dipole moment of water in the first hydration shell (around 3.3-3.4 D) being much larger than that of bulk water (2.73 D). nih.govresearchgate.net

| Simulation Finding | Description | Source(s) |

| First Shell Coordination | 6 water molecules (octahedral) | nih.govmdpi.com |

| First Shell Zn-O Distance | ~2.13 - 2.15 Å | nih.govmdpi.com |

| First Shell Dynamics | Kinetically inert; no exchange observed | nih.govresearchgate.net |

| Second Shell Dynamics | Dynamic exchange with bulk water | nih.gov |

| First Shell Water Dipole Moment | ~3.3 - 3.4 D (vs. 2.73 D for bulk) | nih.govresearchgate.net |

Thermodynamic Modeling of Hydrate Stability and Phase Equilibria

Thermodynamic modeling is essential for predicting the stability of different zinc sulfate hydrates and constructing a complete phase diagram for the ZnSO₄–H₂O system. iaea.org These models integrate experimental data on solubilities, vapor pressures, and reaction enthalpies to describe the phase equilibria over a range of temperatures and pressures. researchgate.netdaneshyari.com

A widely used approach is the Pitzer ion interaction model, which is an extension of Debye-Hückel theory used to calculate activity coefficients in electrolyte solutions. iaea.orgresearchgate.netdaneshyari.com By critically assessing and fitting published experimental data, researchers can develop a comprehensive thermodynamic model for the ZnSO₄-H₂O binary system. This allows for the calculation of thermodynamic solubility products for the various stable and metastable hydrate phases, including the heptahydrate (goslarite), hexahydrate (bianchite), and monohydrate (gunningite). iaea.orgresearchgate.net

The resulting models can accurately predict the solubilities of these hydrates and map out the phase boundaries. daneshyari.com For example, thermodynamic modeling can determine the precise temperatures and relative humidities at which one hydrate transforms into another. researchgate.netises.org Thermodynamic calculations for the thermal decomposition of ZnSO₄·H₂O show that dehydration occurs first, followed by the decomposition of anhydrous ZnSO₄ into zinc oxide and sulfur oxides at much higher temperatures (above 600-700°C). mdpi.com Such models are crucial for industrial applications where control over crystallization and dehydration is necessary. daneshyari.com

| Model/Parameter | Application/Finding | Source(s) |

| Pitzer Ion Interaction Model | Calculates activity coefficients and water activities in ZnSO₄ solutions. | iaea.orgresearchgate.netdaneshyari.com |

| Thermodynamic Solubility Products | Determined for stable (ZnSO₄·7H₂O, ZnSO₄·6H₂O, ZnSO₄·H₂O) and metastable hydrates. | iaea.orgresearchgate.net |

| Phase Diagram Construction | Establishes complete phase equilibria in the ZnSO₄–H₂O system over wide temperature ranges (e.g., 268 K to 373 K). | iaea.orgdaneshyari.com |

| Decomposition Modeling | Predicts dehydration of ZnSO₄·H₂O completes by ~400°C, with ZnSO₄ decomposition at >600°C. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying the functional groups and fingerprinting molecules based on their unique vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of zinc sulfate (B86663) hexahydrate reveals distinct absorption bands that are characteristic of the sulfate ions (SO₄²⁻) and the water of hydration (H₂O). The presence of water molecules in the crystal lattice leads to broad vibrational bands in the high-frequency region, typically between 3000 and 3600 cm⁻¹, which are attributed to the symmetric and asymmetric stretching modes of the O-H bonds. banglajol.inforesearchgate.net A narrower band appearing around 1648-1657 cm⁻¹ corresponds to the H-O-H bending vibration of the water molecules. researchgate.net

The sulfate group vibrations are also clearly identifiable. A strong absorption band observed around 1053 cm⁻¹ is assigned to the ν₃ (asymmetric stretching) vibration of the SO₄²⁻ ion. scispace.com This technique is instrumental in distinguishing between the different hydrated forms of zinc sulfate (heptahydrate, hexahydrate, monohydrate, and anhydrous), as the position and shape of these vibrational bands are sensitive to the coordination environment of the water molecules and sulfate ions. scispace.com For instance, in the transition from zinc sulfate heptahydrate to the hexahydrate, subtle shifts in the water and sulfate vibrational modes can be observed, providing a molecular-level understanding of the dehydration process. scispace.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of zinc sulfate hexahydrate. The technique is particularly sensitive to the symmetric vibrations of non-polar bonds. In the Raman spectrum of zinc sulfate hydrates, a prominent band appears around 982 cm⁻¹, which is characteristic of the ν₁ symmetric stretching mode of the sulfate ion (SO₄²⁻). scispace.com This sharp and intense peak serves as a clear fingerprint for the sulfate group.

Like FTIR, Raman spectroscopy can effectively track the dehydration process of zinc sulfate hydrates. The Raman band for the sulfate symmetric stretch in the hexahydrate is found at 982 cm⁻¹, which is slightly shifted compared to the heptahydrate (983 cm⁻¹) and other hydrated forms. scispace.com This sensitivity to the local chemical environment makes Raman spectroscopy a valuable tool for identifying the specific hydrate (B1144303) phase and studying phase transitions. scispace.com

Microscopic and Morphological Characterization

Electron microscopy techniques are essential for visualizing the surface topography, crystal shape, and internal structure of materials at high resolution.

Scanning Electron Microscopy (SEM) for Surface Topography and Crystal Habit

Scanning Electron Microscopy (SEM) is employed to examine the surface morphology and crystal habit of this compound. While direct SEM studies on pure this compound crystals are not extensively detailed in the provided search results, the technique is widely used to characterize materials synthesized from zinc sulfate precursors, such as zinc oxide nanoparticles. tandfonline.comnih.gov These studies reveal that the precursor material can influence the morphology of the final product. For instance, ZnO nanoparticles synthesized from zinc sulfate have been observed to have varying shapes, including circular and slightly spherical forms. tandfonline.com The crystal habit of zinc sulfate itself, when crystallized from solution, can be influenced by factors such as temperature, supersaturation, and the presence of impurities, all of which can be visualized using SEM.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is utilized to investigate the nanoscale structure, particle size, and crystalline defects. Although the provided literature primarily focuses on the TEM analysis of zinc-containing nanoparticles derived from zinc sulfate, the principles of the technique are applicable to the study of this compound itself. researchgate.netnih.gov For instance, TEM has been used to determine the size of zinc sulfate nanoparticles, revealing sizes in the range of 30-35 nm. researchgate.net When applied to crystalline materials, TEM can reveal information about the crystal lattice and the presence of any dislocations or other structural imperfections.

Optical and Electronic Property Assessment

The optical and electronic properties of this compound determine its interaction with electromagnetic radiation and its electrical conductivity.

UV-Visible spectroscopy studies on single crystals of zinc sulfate heptahydrate, a closely related hydrate, show that the material has a wide optical transparency in the ultraviolet (UV) to the near-infrared region, with low absorbance between 200 and 1100 nm. banglajol.infoscispace.com This transparency suggests that this compound could be a suitable candidate for certain optical applications. The low absorbance in the UV region indicates a wide band gap. scispace.com While specific electronic property data for the hexahydrate is limited in the provided results, studies on the heptahydrate show that the dielectric constant of the ionic solid is influenced by temperature. materialsciencejournal.org

| Characterization Technique | Key Findings for this compound and Related Hydrates | References |

| FTIR Spectroscopy | - Broad O-H stretching bands (3000-3600 cm⁻¹)- H-O-H bending vibration (~1648-1657 cm⁻¹)- SO₄²⁻ asymmetric stretching (ν₃) around 1053 cm⁻¹ | banglajol.inforesearchgate.netscispace.com |

| Raman Spectroscopy | - Prominent SO₄²⁻ symmetric stretching (ν₁) at ~982 cm⁻¹ | scispace.com |

| Scanning Electron Microscopy (SEM) | - Used to study morphology of materials derived from zinc sulfate | tandfonline.comnih.gov |

| Transmission Electron Microscopy (TEM) | - Can determine nanoscale size and structure; nanoparticles from zinc sulfate are ~30-35 nm | researchgate.netnih.gov |

| UV-Visible Spectroscopy | - Wide optical transparency in the UV-Vis-NIR region (200-1100 nm) for the heptahydrate | banglajol.infoscispace.com |

UV-Visible Spectroscopy for Optical Transparency and Band Gap Determination

UV-Visible spectroscopy is a fundamental technique for assessing the optical quality of crystalline materials like zinc sulfate and its derivatives. The analysis of the UV-Vis spectrum provides critical information on the material's transparency window and its optical band gap, which are determining factors for its use in optoelectronic devices.

Crystals derived from zinc sulfate generally exhibit high transparency in the visible and near-ultraviolet regions of the electromagnetic spectrum. For instance, studies on zinc sulfate heptahydrate (ZnSO₄·7H₂O) show a very wide transparency range. eurasianjournals.com The lower cut-off wavelength for these crystals is typically in the deep UV range, with one study reporting a cut-off at 200 nm for zinc sulfate heptahydrate. eurasianjournals.com Another analysis of the heptahydrate form noted low absorbance between 200 and 400 nm and transparency from 340 to 1100 nm. researchgate.netresearchgate.net A related mixed crystal, ammonium (B1175870) potassium this compound, also demonstrates good transparency in the visible light region. researchgate.net

The optical band gap (Eg) is a key parameter determined from the absorption edge in the UV-Vis spectrum. It represents the energy required to excite an electron from the valence band to the conduction band. A large band gap is characteristic of materials transparent in the visible region. For zinc sulfate heptahydrate, a wide band gap of 6.2 eV has been calculated. eurasianjournals.com In the case of ammonium potassium this compound, the optical energy gap was determined to be 4.657 eV using a Tauc plot. researchgate.net The wide band gap in these materials explains their lack of absorption in the visible spectral region. eurasianjournals.com

Table 1: Optical Properties of Zinc Sulfate and Derived Crystals from UV-Vis Spectroscopy

| Material | Transparency Range (nm) | UV Cut-off Wavelength (nm) | Optical Band Gap (eV) | Reference |

| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | 220 - 1100 | 200 | 6.2 | eurasianjournals.com |

| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | 340 - 1100 | ~340 | - | researchgate.net |

| Ammonium Potassium this compound | Visible Region | - | 4.657 | researchgate.net |

Photoluminescence Spectroscopy of Zinc Sulfate Derived Materials

Photoluminescence (PL) spectroscopy investigates the light emitted from a material after it has absorbed photons. This technique is highly sensitive to the electronic structure and the presence of defects or impurities within a material. While zinc sulfate itself is not typically a primary luminescent material, it serves as a crucial precursor for synthesizing various luminescent compounds, such as zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) nanoparticles.

The PL properties of these derived materials are strongly influenced by the synthesis conditions and the presence of intrinsic defects.

ZnO Nanoparticles from Zinc Sulfate: When zinc sulfate is used as a precursor to synthesize ZnO nanoparticles, the resulting material often exhibits a strong and broad emission peak in the visible spectrum. nih.gov This visible emission is generally attributed to defects in the ZnO crystal structure, such as oxygen vacancies. The quantum yield of the photoluminescence can be influenced by other reagents used in the synthesis, such as lithium hydroxide (B78521), which can intensify the concentration of defects responsible for the visible light emission. nih.gov

ZnS Nanoparticles from Zinc Sulfate: Zinc sulfide nanoparticles synthesized from zinc-based precursors can show photoluminescence related to vacancies. Studies on ZnS nanoparticles have revealed green emission spectra around a wavelength of 550 nm, which is attributed to zinc and sulfur vacancies within the nanoparticle structure. bohrium.com

Complexes and Doped Crystals: In more complex structures like zinc (tris) thiourea (B124793) sulfate (ZTS), PL emissions can be observed at multiple wavelengths. For pure ZTS crystals, intense emission bands have been recorded at approximately 346, 409, and 442 nm when excited at different wavelengths. iphy.ac.cn The luminescence can be attributed to intrinsic defects, and the emission bands can be shifted by the inclusion of dyes. iphy.ac.cn

Table 2: Photoluminescence Emissions of Zinc Sulfate Derived Materials

| Material | Precursor | Excitation Wavelength (nm) | Emission Peaks (nm) | Emission Origin | Reference |

| ZnO Nanoparticles | Zinc Sulfate | - | Broad visible peak | Structural Defects (e.g., Oxygen Vacancies) | nih.gov |

| ZnS Nanoparticles | Zinc Precursor | - | ~550 (Green) | Zinc and Sulfur Vacancies | bohrium.com |

| Zinc (tris) thiourea sulfate (ZTS) | - | 310, 358, 385 | ~346, 409, 442 | Intrinsic Defects | iphy.ac.cn |

Analysis of Refractive Index Dispersion

The refractive index (n) of a material describes how light propagates through it and is a crucial parameter for designing optical components. The variation of the refractive index with wavelength (or photon energy) is known as dispersion. For materials derived from zinc sulfate, the refractive index dispersion in the region of transparency is typically analyzed using single oscillator models.

The Wemple-DiDomenico (WDD) single-effective-oscillator model is commonly employed to describe the refractive index dispersion below the interband absorption edge. researchgate.nettandfonline.com The model is expressed by the equation:

n²(E) - 1 = E_d * E_o / (E_o² - E²)

where E is the photon energy, E_o is the single oscillator energy, and E_d is the dispersion energy. tandfonline.com The parameter E_d measures the average strength of the interband optical transitions. These parameters can be determined by plotting (n² - 1)⁻¹ against E² and fitting the data to a straight line. tandfonline.com This analysis has been successfully applied to characterize the normal dispersion of the refractive index in crystals such as ammonium potassium this compound and potassium zinc chloride sulfate. researchgate.nettandfonline.com

Emerging Analytical Methodologies

The field of analytical chemistry is continually evolving, with new techniques offering enhanced sensitivity and specificity for material characterization. For zinc sulfate, these emerging methods provide novel ways to probe its structure and composition.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Hydration State Differentiation

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful, non-destructive technique for distinguishing between different hydration states of salts. researchgate.net This method is particularly effective for analyzing zinc sulfate hydrates because the THz frequency range (roughly 0.1 to 10 THz) corresponds to the low-frequency vibrational modes of crystal lattices and the collective modes of water molecules, including hydrogen bond vibrations. acs.org

The gradual dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) proceeds through a series of lower hydrates, including the hexahydrate (ZnSO₄·6H₂O), tetrahydrate (ZnSO₄·4H₂O), and monohydrate (ZnSO₄·H₂O), before reaching the anhydrous form (ZnSO₄). researchgate.net Each of these hydration states has a unique crystal structure and, consequently, a distinct THz absorption spectrum. researchgate.netresearchgate.net

Studies have demonstrated that the THz spectra of anhydrous zinc sulfate and its different crystalline hydrates exhibit significant and notable differences. researchgate.netdp.tech By monitoring the THz spectra, the thermal dehydration process of the hydrates can be accurately tracked in real-time. researchgate.net This sensitivity allows THz-TDS to serve as a unique and advantageous tool for quality control and the precise identification of zinc sulfate hydrates. researchgate.netresearchgate.net

Compositional Analysis in Complex Matrices

Determining the amount of zinc sulfate in complex mixtures, such as pharmaceuticals, agricultural products, or composite materials, requires analytical techniques that can overcome interference from the surrounding matrix.

One of the primary challenges is the "matrix effect," where the other components in the sample alter the analytical signal of the target compound. This has been observed in the analysis of dry mixtures of zinc sulfate and L-methionine using X-ray fluorescence (XRF) spectroscopy, which made an accurate assessment of the zinc content impossible. pharmjournal.ruresearchgate.net To circumvent this, a method was developed using aqueous solutions of zinc sulfate and L-methionine to create a calibration graph, allowing for the accurate determination of zinc concentration in the range of 3 to 100 mmol/L without matrix interference. pharmjournal.ruresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS or EDXA) is another technique used for elemental analysis and compositional mapping. It has been employed to visualize the morphology and composition of zinc sulfate within wax matrices, explaining the drug release mechanism. psu.edu Similarly, EDXA has been used to measure the distribution of zinc within soy protein-based matrices designed for the controlled release of the micronutrient. mdpi.com

For identifying the presence of the sulfate group and water of hydration in complex formulations, Fourier-transform infrared (FTIR) spectroscopy is a valuable tool. In chitosan-based nanoparticles containing zinc sulfate, characteristic IR bands corresponding to the stretching and bending vibrations of water molecules and the vibrations of the SO₄²⁻ group confirm the incorporation of the compound. researchgate.net

Mechanistic Insights into Non Clinical Applications and Interactions

Plant Physiological and Biochemical Mechanisms of Zinc Uptake and Utilization

Zinc ions are indispensable for the normal metabolic functioning of plants, acting as a cofactor for over 300 enzymes involved in a wide array of metabolic pathways. omexcanada.com These enzymes participate in critical processes such as photosynthesis, carbohydrate metabolism, and the synthesis of proteins and nucleic acids (DNA and RNA). omexcanada.comatpag.com Zinc is a key component of enzymes like carbonic anhydrase, which is involved in carbon dioxide fixation during photosynthesis, and superoxide (B77818) dismutase, which protects the plant from oxidative stress by detoxifying reactive oxygen species. researchgate.net

The presence of zinc is essential for the structural integrity and catalytic activity of these enzymes. nih.gov It can either be a direct component of the enzyme's active site or help in stabilizing the protein's three-dimensional structure, ensuring its proper function. researchgate.net

Furthermore, zinc plays a significant role in protein synthesis. researchgate.netpublish.csiro.au It is a structural component of ribosomes, the cellular machinery responsible for translating genetic information into proteins. nih.govpublish.csiro.au A deficiency in zinc can lead to the breakdown of ribosomes, thereby impairing protein synthesis. nih.govpublish.csiro.au Studies have shown that providing zinc to deficient plants can restore protein synthesis processes. nih.govpublish.csiro.auresearchgate.net Zinc is also involved in the synthesis of tryptophan, an amino acid that serves as a precursor for the plant hormone auxin, which regulates growth. researchgate.netscirp.org

Table 1: Key Enzymes Activated by Zinc in Plants

| Enzyme | Function | Reference |

| Carbonic Anhydrase | CO2 fixation in photosynthesis | researchgate.net |

| Superoxide Dismutase (Cu-Zn SOD) | Detoxification of reactive oxygen species | researchgate.net |

| Alcohol Dehydrogenase | Various metabolic processes | scirp.org |

| RNA Polymerase | Synthesis of RNA from a DNA template | atpag.comscirp.org |

| Aldolase | Glycolysis and gluconeogenesis | scirp.org |

| Trans-phosphorylase | Transfer of phosphate (B84403) groups | scirp.org |

Plants can absorb zinc through both their roots and leaves. When zinc sulfate (B86663) is applied to the soil, it dissolves in the soil solution, and zinc is taken up by the roots, primarily in the form of the divalent cation Zn²⁺. atpag.com The uptake process can be both passive, involving electrostatic adsorption to the root cell walls, and active, which is a more controlled and energy-dependent process. scirp.org However, the availability of zinc in the soil can be limited by factors such as high pH, which promotes the adsorption of zinc onto soil particles, making it less available for plant uptake. researchgate.net

Foliar application of zinc sulfate provides a direct and rapid way to deliver zinc to the plant, bypassing potential soil limitations. researchgate.netmdpi.com The primary barrier to foliar absorption is the leaf cuticle, a waxy layer that protects the leaf. nih.govuq.edu.au Hydrophilic compounds like zinc sulfate can penetrate the cuticle through small pores, damaged areas, or specialized structures like stomata and trichomes. nih.gov Once absorbed, zinc can be translocated within the plant to other tissues, including developing grains. mdpi.com Research has shown that zinc applied as zinc sulfate is mobile within the plant, with studies using radiolabeled zinc (⁶⁵Zn) demonstrating its movement from the application point on the leaf to other parts of the plant. nih.govmdpi.com For instance, in wheat, a significant portion of foliar-applied zinc sulfate can be translocated to the grains. mdpi.com The efficiency of foliar absorption can be influenced by the plant's zinc status, with some studies showing that zinc-deficient plants may exhibit reduced absorption rates. uq.edu.aumdpi.com

Table 2: Comparison of Zinc Sulfate Absorption Pathways

| Pathway | Mechanism | Factors Influencing Efficiency | Reference |

| Root Absorption | Uptake of Zn²⁺ from soil solution via active and passive transport. | Soil pH, organic matter content, presence of other ions. | atpag.comresearchgate.netscirp.org |

| Foliar Absorption | Penetration through the leaf cuticle via pores, stomata, and trichomes. | Leaf age and surface characteristics, fertilizer concentration, humidity. | nih.govuq.edu.au |

Zinc supplementation influences plant growth through its involvement in various molecular and hormonal regulatory pathways. A key mechanism is its role in the synthesis of auxin, a critical plant hormone that governs processes like cell elongation, root development, and apical dominance. omexcanada.comatpag.com Zinc is required for the synthesis of tryptophan, the precursor to indole-3-acetic acid (IAA), the most common and physiologically active auxin. researchgate.netscirp.org

Zinc is also integral to gene expression and signal transduction. researchgate.net It acts as a cofactor for numerous transcription factors, which are proteins that bind to specific DNA sequences to control the transcription of genes. researchgate.net By regulating gene expression, zinc can influence a wide range of developmental processes and responses to environmental stress. omexcanada.com For example, adequate zinc levels can enhance a plant's tolerance to stressors like drought and salinity by activating stress-responsive genes and promoting the synthesis of protective compounds. omexcanada.com

Furthermore, zinc homeostasis, the maintenance of a stable internal concentration of zinc, is tightly regulated by a network of zinc transporters. nih.gov These transporters are responsible for the uptake of zinc from the soil, its movement between different organs and tissues, and its sequestration within cellular compartments like the vacuole to prevent toxicity from excess zinc. researchgate.netnih.govoup.com The expression of these transporter genes is itself regulated in response to the plant's zinc status, ensuring an adequate supply for metabolic needs while avoiding harmful accumulation. nih.gov

Environmental Remediation Mechanisms and Interactions

Zinc sulfate also finds applications in environmental remediation, particularly in the treatment of water and soil contaminated with various pollutants.

In water treatment, zinc sulfate can be used as a coagulant and flocculant to aid in the removal of suspended solids, colloids, and other impurities. getwsu.com Coagulation involves neutralizing the negative charges of colloidal particles, which allows them to come together. jmaterenvironsci.com Flocculation is the subsequent process where these destabilized particles aggregate to form larger, settleable flocs. jmaterenvironsci.com

While traditional coagulants like aluminum sulfate and iron salts are more common, research has explored the use of zinc-based coagulants. jmaterenvironsci.comrsc.org For instance, a composite coagulant, poly-ferric-zinc-sulfate (PFZS), has been shown to be effective in removing turbidity from municipal sewage. researchgate.net The mechanism involves the polymeric iron/zinc species neutralizing the charge of pollutants and the adsorption of contaminants onto the resulting hydroxyl polymer and metal precipitates. rsc.org The bridging action of these polymers and the entrapment of particles within the flocs also contribute to the purification process. rsc.org Studies have indicated that zinc-containing coagulants can be effective over a range of pH values and can achieve high removal rates for turbidity and other pollutants. researchgate.netbrieflands.com

Table 3: Performance of Zinc-Based Coagulants in Water Treatment

| Coagulant | Target Pollutant | Removal Efficiency | Reference |

| Poly-ferric-zinc-sulfate (PFZS) | Turbidity | 93.42% | researchgate.net |

| Aluminum sulfate (in galvanizing wastewater) | Zinc | 97.04% | jmaterenvironsci.com |

| Aluminum sulfate (in galvanizing wastewater) | Iron | 94.4% | jmaterenvironsci.com |

| Chitosan | Zinc | 81.8% | brieflands.com |

In contaminated soils, the goal of remediation is often to immobilize heavy metals like cadmium (Cd) and lead (Pb), reducing their mobility and bioavailability, and thus their potential to enter the food chain or leach into groundwater. Zinc, due to its chemical properties, can play a role in these immobilization processes.

One primary mechanism is adsorption , where contaminants bind to the surface of soil particles. The addition of materials that enhance adsorption can be an effective remediation strategy. While not a direct application of zinc sulfate, understanding the behavior of zinc in soil is crucial. Zinc itself can be adsorbed onto soil components like clay minerals and organic matter. researchgate.net

Complexation involves the formation of stable complexes between metal ions and ligands. In soil, dissolved organic matter can act as a ligand, binding to heavy metals and affecting their mobility.

Furthermore, engineered materials are being developed for soil remediation. Biochar-based sulfidated nanoscale zero-valent iron (SNZVI/BC) has been shown to immobilize cadmium and zinc in co-contaminated soils. nih.gov The mechanism involves the isomorphic replacement of ferrous iron (Fe²⁺) with Cd²⁺ or Zn²⁺ in amorphous ferrous sulfide (B99878), forming stable metal sulfide precipitates. nih.gov Adsorption onto the biochar and iron oxide byproducts further enhances immobilization through precipitation and surface complexation. nih.gov

Role in Heavy Metal Speciation and Bioavailability in Aquatic and Terrestrial Environments

The introduction of zinc sulfate hexahydrate into terrestrial and aquatic systems contributes zinc(II) ions (Zn²⁺) to the local environment. The subsequent fate, transport, and biological availability of this zinc are dictated by a complex interplay of physicochemical processes known as speciation. Speciation, rather than the total concentration of a metal, determines its mobility, bioavailability, and potential toxicity in the environment. lohmann-minerals.com

In terrestrial environments , the speciation of zinc added from sources like zinc sulfate is heavily influenced by soil properties such as pH, organic matter content, clay content, and the presence of iron and manganese oxides. Current time information in Bangalore, IN.mdpi.com Upon dissolution, Zn²⁺ ions enter the soil solution, where they can remain as free hydrated ions, form complexes with dissolved organic carbon (DOC), or be adsorbed onto solid phases. Current time information in Bangalore, IN. The distribution of zinc among various soil fractions is a key determinant of its bioavailability. These fractions are typically categorized as:

Exchangeable: Loosely bound to soil particles and readily available for plant uptake. academie-sciences.frmdpi.com

Carbonate-bound: Associated with carbonate minerals, with availability dependent on pH.

Fe-Mn oxide-bound: Adsorbed to or co-precipitated with iron and manganese oxides. mdpi.com

Organic matter-bound: Complexed with soil organic matter. mdpi.com

Residual: Incorporated into the crystalline structure of primary and secondary minerals, and largely non-bioavailable. mdpi.com

Research has shown that acidic conditions, such as those resulting from acid rain, can increase the proportion of zinc in the more mobile and bioavailable exchangeable fraction. mdpi.com Conversely, the application of organic amendments like manure can decrease zinc bioavailability by increasing soil pH and promoting the formation of insoluble phosphate and organic complexes. mdpi.com

Table 1: Typical Distribution of Zinc Fractions in Contaminated Soil

| Soil Fraction | Percentage of Total Zinc | Bioavailability |

| Exchangeable (F1) | 5% - 16% academie-sciences.frmdpi.com | High |

| Carbonate-bound (F2) | ~14% - 28% academie-sciences.frmdpi.com | Moderate (pH-dependent) |

| Fe-Mn oxide-bound (F3) | ~26% - 69% mdpi.commdpi.com | Low |

| Organic matter-bound (F4) | ~8% - 47% mdpi.commdpi.com | Low to Moderate |

| Residual (F5) | ~2% - 43% mdpi.commdpi.com | Very Low |

| Note: Percentages are approximate and can vary significantly based on soil type and contamination levels. |

In aquatic environments , zinc is considered one of the more mobile heavy metals, particularly in neutral to acidic waters. nih.gov When this compound dissolves in water, the Zn²⁺ ion becomes the primary species. Its bioavailability is governed by water chemistry, including pH, hardness (calcium and magnesium content), alkalinity, and the presence of organic and inorganic ligands. nih.govresearchgate.net The free hydrated zinc ion (Zn²⁺) is generally considered the most bioavailable and toxic form to aquatic organisms. researchgate.net

Key processes controlling zinc speciation in aquatic systems include:

Hydrolysis: Formation of hydroxide (B78521) complexes (e.g., Zn(OH)⁺) as pH increases.

Complexation: Binding with dissolved organic matter and inorganic ligands like carbonate (CO₃²⁻) and sulfate (SO₄²⁻). ehemj.com

Sorption: Adsorption onto suspended particles, such as clay minerals, hydrous metal oxides, and organic material. This process is highly pH-dependent, with sorption increasing significantly at pH values above 7. nih.gov

A significant portion of dissolved zinc can be removed from the water column through sorption to settling particles, ultimately accumulating in the sediment. ehemj.com However, changes in environmental conditions, such as a decrease in pH, can lead to the release of this sequestered zinc back into the water, thereby increasing its bioavailability. bcchemstore.com

Electrochemical Behavior and Applications in Surface Science

Electrolyte Chemistry and Mechanisms in Zinc Electroplating

This compound is a fundamental component in the formulation of acidic electrolytes for zinc electroplating, a widely used industrial process for imparting a sacrificial, corrosion-resistant coating to steel and other metals. Current time information in Bangalore, IN.bcchemstore.com In this application, zinc sulfate dissolves in water to form the aquo complex [Zn(H₂O)₆]²⁺, serving as the primary source of zinc ions for the electrodeposition process. Current time information in Bangalore, IN.bcchemstore.com

The basic mechanism of zinc electroplating from a sulfate bath involves the application of a direct electric current between a zinc anode and the substrate to be coated (the cathode). scispace.comnih.gov

At the Anode (Oxidation): Zinc metal from the anode dissolves into the electrolyte as zinc ions: Zn(s) → Zn²⁺(aq) + 2e⁻

At the Cathode (Reduction): Zinc ions from the electrolyte migrate to the cathode surface and are reduced to form a metallic zinc coating: Zn²⁺(aq) + 2e⁻ → Zn(s)

The chemistry of the sulfate electrolyte bath is critical for achieving a high-quality, adherent, and uniform zinc coating. Key parameters include:

Zinc Sulfate Concentration: The concentration must be carefully controlled. Insufficient concentration can lead to "burning" (a rough, dark deposit) at high current densities, while excessive concentration can cause the precipitation of salts. nih.govmdpi.com Typical concentrations are often in the range of 200-650 g/L. mdpi.com

pH: Acid sulfate baths are typically operated at a pH between 3.5 and 5.0. academie-sciences.frscispace.commdpi.com If the pH is too low (<3.5), the competing hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂) becomes dominant, reducing the efficiency of zinc deposition and potentially causing hydrogen embrittlement in the steel substrate. scispace.commdpi.com If the pH is too high (>4.5), precipitation of zinc hydroxide or basic zinc salts can occur, negatively impacting the bath stability and coating quality. mdpi.com

Conductivity Salts and Buffering Agents: To enhance the conductivity of the bath and maintain a stable pH, other salts are often added. These can include sodium sulfate or ammonium (B1175870) sulfate. mdpi.com Buffering agents, such as sodium acetate (B1210297) or aluminum chloride, are also used to resist fluctuations in pH during the plating process. lohmann-minerals.com

Kinetics of Metal Deposition and Surface Modification

The kinetics of zinc deposition from a sulfate bath are complex, influenced by factors such as applied potential (or current density), mass transport of ions, and surface reactions. ehemj.com The rate of deposition is directly related to the current density; however, simply increasing the current density does not always lead to better results. An optimal range exists, beyond which the deposition process can be limited by the rate of ion transport to the cathode, leading to poor quality deposits. nih.gov

The formation of the zinc coating begins with a nucleation step on the substrate surface, followed by the growth of these nuclei. Studies using chronoamperometry have indicated that zinc deposition from a sulfate bath often follows an instantaneous nucleation model, where a large number of nuclei form simultaneously and then grow, leading to a relatively homogeneous crystal size distribution. academie-sciences.fr

The surface of the plated part is inherently modified by this process. The final morphology and properties of the zinc coating are highly dependent on the deposition conditions and the electrolyte composition.

Grain Structure: The size of the zinc grains formed on the surface determines the brightness of the finish. Larger grains result in a dull, matte appearance, while smaller, more compact grains produce a bright, reflective surface. scispace.com

Additives: Commercial plating processes employ a variety of organic additives (brighteners, levelers, and carriers) that adsorb onto the cathode surface during deposition. These additives influence the nucleation and growth kinetics, promoting the formation of fine-grained, bright deposits. They can inhibit crystal growth at preferred sites, forcing new nuclei to form and resulting in a smoother, more level coating.

Surface Passivation: After plating, the zinc surface is often further modified through a process called conversion coating or passivation (e.g., chromating or phosphating). Current time information in Bangalore, IN.acs.org This involves immersing the plated part in a chemical solution that reacts with the zinc surface to form a thin, protective film. This film significantly enhances the corrosion resistance of the coating and can also serve as a primer for subsequent painting.

Catalytic and Photocatalytic Properties

Precursor Role in the Synthesis of Heterogeneous Catalysts

This compound serves as a crucial and common precursor in the synthesis of various zinc-based heterogeneous catalysts. lohmann-minerals.combcchemstore.com In this context, the compound provides a soluble and reliable source of zinc ions (Zn²⁺) that are subsequently converted into the final active catalytic material, most notably zinc oxide (ZnO) and zinc sulfide (ZnS). lohmann-minerals.comrsc.org The properties of the final catalyst, such as particle size, surface area, and crystalline structure, are significantly influenced by the synthesis method and the precursor used. academie-sciences.fr

The synthesis of ZnO nanoparticles from zinc sulfate typically involves a precipitation method. mdpi.comrroij.com An alkaline solution, such as sodium hydroxide or ammonium hydroxide, is added to an aqueous solution of zinc sulfate. This causes the precipitation of zinc hydroxide [Zn(OH)₂] or a related zinc hydroxy salt.

ZnSO₄(aq) + 2NaOH(aq) → Zn(OH)₂(s) + Na₂SO₄(aq)

The resulting precipitate is then washed to remove byproducts and subsequently calcined (heated at high temperature). The calcination step decomposes the zinc hydroxide into zinc oxide, forming the final catalyst material. nih.gov

Zn(OH)₂(s) → ZnO(s) + H₂O(g)

Similarly, zinc sulfate is used as a precursor for zinc sulfide (ZnS) catalysts, often by reacting it with a sulfide source like sodium sulfide. rsc.org The resulting zinc-based materials, particularly ZnO, are widely used as catalysts or catalyst supports in industrial processes like methanol (B129727) steam reforming and the water-gas shift reaction, and as photocatalysts. lohmann-minerals.commdpi.com

Mechanistic Studies of Photocatalytic Degradation Processes Utilizing Zinc-Based Materials

Zinc-based materials, especially zinc oxide (ZnO) synthesized from precursors like zinc sulfate, are highly valued as semiconductor photocatalysts for the degradation of organic pollutants in water and air. acs.orgmdpi.com The photocatalytic mechanism is initiated when the ZnO material is irradiated with light of energy greater than or equal to its band gap (~3.3 eV), which corresponds to UV radiation. rroij.commdpi.com

The fundamental steps of the photocatalytic process are as follows:

Electron-Hole Pair Generation: Upon absorption of a photon (hν), an electron (e⁻) is promoted from the valence band (VB) of the ZnO to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. acs.org ZnO + hν → e⁻(CB) + h⁺(VB)

Generation of Reactive Oxygen Species (ROS): The photogenerated electrons and holes are powerful reducing and oxidizing agents, respectively. They migrate to the catalyst surface and react with adsorbed species, primarily water (H₂O) and molecular oxygen (O₂), to produce highly reactive oxygen species (ROS).

The holes (h⁺) in the valence band can oxidize water molecules or hydroxide ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). acs.org h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide radical anions (•O₂⁻). e⁻ + O₂ → •O₂⁻ The superoxide radicals can then participate in further reactions to produce other ROS, including hydroxyl radicals.

Pollutant Degradation: The generated hydroxyl radicals are extremely powerful, non-selective oxidizing agents that attack the organic pollutant molecules (P) adsorbed on the catalyst surface or in the surrounding solution. This attack leads to the progressive breakdown of the pollutant into simpler, less harmful intermediates, and ultimately, to complete mineralization into carbon dioxide (CO₂), water (H₂O), and simple mineral acids. nih.gov •OH + P → Degradation Products → CO₂ + H₂O + mineral acids

The efficiency of the photocatalytic degradation is influenced by several factors, including the crystalline structure, particle size, and specific surface area of the ZnO catalyst, which are in turn affected by the synthesis conditions and the zinc sulfate precursor. academie-sciences.frmdpi.com Smaller particle sizes and higher surface areas generally lead to enhanced photocatalytic activity by providing more active sites for the reaction. mdpi.com

Advanced Materials Science and Engineering Applications Derived from Zinc Sulfate Hexahydrate

Synthesis and Functionalization of Zinc Oxide Nanomaterials and Thin Films

Zinc sulfate (B86663) hexahydrate serves as a crucial and cost-effective precursor in the synthesis of zinc oxide (ZnO) nanomaterials and thin films. worldwidejournals.combohrium.com Various chemical synthesis routes, including sol-gel, precipitation, hydrothermal, and solvothermal methods, utilize zinc sulfate to produce ZnO with diverse morphologies and properties. ijisrt.comnih.govrsc.org The choice of the zinc salt precursor, such as zinc sulfate, significantly influences the morphology, particle size, and ultimately the functional properties of the resulting ZnO nanoparticles. bohrium.com For instance, ZnO nanoparticles have been successfully synthesized via a precipitation method where zinc sulfate heptahydrate is dissolved in water, followed by the dropwise addition of a sodium hydroxide (B78521) solution to precipitate a white suspension that is later calcined to form ZnO NPs. nih.govnih.gov Similarly, the sol-gel method involves the reaction of zinc sulfate with agents like hydrazine (B178648) hydrate (B1144303) to form a complex, which is then subjected to pyrolysis to obtain ZnO nanoparticles. worldwidejournals.com The properties of the final ZnO material can be controlled by adjusting reaction conditions such as temperature, pH, and solvent choice. bohrium.comresearchgate.net

Tailoring Optoelectronic Properties through Precursor Control

The selection of the zinc precursor is a critical factor in tailoring the optoelectronic characteristics of ZnO nanomaterials and thin films for specific applications. nih.govmdpi.com The physicochemical properties of the precursor, including its anion (e.g., sulfate, acetate (B1210297), nitrate (B79036), chloride), directly impact the structural and optical properties of the synthesized ZnO, such as crystallite size, surface area, and band gap energy. mdpi.comresearchgate.net

Research comparing ZnO nanoparticles synthesized from different precursors shows that zinc sulfate can yield materials with distinct properties. For example, one study reported that ZnO prepared using zinc sulfate had a specific surface area (SBET) of 91 m²/g, which was higher than that produced from zinc nitrate, zinc acetate, or zinc chloride under similar conditions. mdpi.com The optical band gap, a key parameter for optoelectronic devices, is also influenced by the precursor. ZnO thin films are promising for applications like solar cells and transparent conducting oxides due to their wide band gap of approximately 3.37 eV and high optical transmittance. ias.ac.inscirp.org Studies have shown that the optical band gap of ZnO films can be tuned, for instance, by doping with elements like tin, which can alter the band gap from 3.29 to 3.36 eV. ias.ac.in The precursor choice affects the crystalline structure and grain size, which in turn influences the material's transparency and conductivity. scialert.net The ability to control these properties makes ZnO derived from precursors like zinc sulfate a versatile material for various optoelectronic devices. ias.ac.inresearchgate.net

| Zinc Precursor | Crystallite Size (nm) | Specific Surface Area (SBET) (m²/g) | Energy Band Gap (eV) | Reference |

|---|---|---|---|---|

| Zinc sulfate heptahydrate | 27.0 | 91 | 3.20 | mdpi.comresearchgate.net |

| Zinc nitrate hexahydrate | 27.4 | 81 | 3.19 | mdpi.comresearchgate.net |

| Zinc acetate dihydrate | 31.3 | 79 | 3.21 | mdpi.com |

| Zinc chloride | 41.3 | 68 | 3.16 | mdpi.comresearchgate.net |

Development of Advanced Agricultural Formulations (e.g., Slow-Release Fertilizers)

In agriculture, zinc sulfate is a widely used source of the essential micronutrient zinc. agriros.nlzinc.org However, the efficiency of traditional zinc fertilizers can be low due to the rapid fixation of zinc in the soil. tabrizu.ac.ir To overcome this, advanced formulations such as slow-release or controlled-release fertilizers (SRFs) are being developed. tabrizu.ac.irnih.gov These SRFs aim to release zinc gradually, better synchronizing nutrient availability with plant demand, thereby increasing nutrient use efficiency and minimizing environmental losses. nih.govacs.org

One approach involves incorporating zinc sulfate into a carrier matrix. For example, zeolite-based zinc fertilizers have been synthesized, where zinc from a zinc sulfate solution is adsorbed onto the zeolite framework. acs.org In one study, this formulation released about 55% of its zinc over 10 days in water, demonstrating controlled-release properties. acs.org Another strategy involves creating organomineral fertilizers (OMFs) by combining zinc sulfate with organic materials like humic acid. acs.org These OMFs show a lower water-soluble zinc index compared to pure zinc sulfate, indicating a slower release mechanism. acs.org Studies have demonstrated that such slow-release formulations can significantly increase the concentration of available zinc in the soil compared to direct application of zinc sulfate. nih.gov For instance, a slow-release fertilizer containing a urea-Zn complex and nano diatomite increased available soil zinc by over 90% compared to treatment with zinc sulfate alone. nih.gov These advanced formulations represent a more sustainable approach to zinc fertilization in modern agriculture. acs.orgscispace.com

| Formulation Type | Carrier Material | Zinc Source | Key Finding | Reference |

|---|---|---|---|---|